N-methyl-2-[4-(piperazin-1-yl)phenyl]acetamide
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Overview
Description
N-methyl-2-[4-(piperazin-1-yl)phenyl]acetamide is a chemical compound that has garnered interest due to its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring attached to a phenyl group, which is further connected to an acetamide moiety. The unique structure of this compound allows it to participate in a variety of chemical reactions and exhibit significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[4-(piperazin-1-yl)phenyl]acetamide typically involves the reaction of N-methyl-4-nitroaniline with 1-methylpiperazine. The reaction proceeds through a series of steps including nitration, reduction, and acylation. The key steps are as follows:
Nitration: N-methyl-4-nitroaniline is synthesized by nitrating N-methylaniline.
Reduction: The nitro group in N-methyl-4-nitroaniline is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The resulting N-methyl-4-aminophenyl is then acylated with chloroacetyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product. Common solvents used in the industrial process include dichloromethane and methanol .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[4-(piperazin-1-yl)phenyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-2-[4-(piperazin-1-yl)phenyl]acetic acid, while reduction may produce N-methyl-2-[4-(piperazin-1-yl)phenyl]ethylamine .
Scientific Research Applications
N-methyl-2-[4-(piperazin-1-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-2-[4-(piperazin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. By inhibiting this enzyme, the compound can increase the levels of acetylcholine in the synaptic cleft, leading to enhanced neurotransmission .
Comparison with Similar Compounds
N-methyl-2-[4-(piperazin-1-yl)phenyl]acetamide can be compared with other similar compounds such as:
N-methyl-2-[4-(methylpiperazin-1-yl)phenyl]acetamide: This compound has a similar structure but with a methyl group attached to the piperazine ring.
N-methyl-2-[4-(phenylpiperazin-1-yl)acetamide: This compound has a phenyl group attached to the piperazine ring instead of a methyl group.
N-methyl-2-[4-(piperazin-1-yl)pyrimidine-5-carboxamide: This compound has a pyrimidine ring attached to the piperazine ring
The uniqueness of this compound lies in its specific structure, which allows it to exhibit distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H19N3O |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-methyl-2-(4-piperazin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C13H19N3O/c1-14-13(17)10-11-2-4-12(5-3-11)16-8-6-15-7-9-16/h2-5,15H,6-10H2,1H3,(H,14,17) |
InChI Key |
BZEUEVCGSLKZMX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)N2CCNCC2 |
Origin of Product |
United States |
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